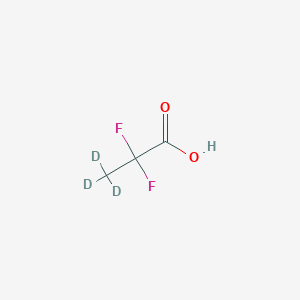

3,3,3-Trideuterio-2,2-difluoro-propanoic acid

Description

BenchChem offers high-quality 3,3,3-Trideuterio-2,2-difluoro-propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-Trideuterio-2,2-difluoro-propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trideuterio-2,2-difluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWGIVRHUIAIII-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Difluoropropionic acid-d3: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling

Stable isotope-labeled compounds are indispensable tools in modern biomedical and pharmaceutical research.[1] The substitution of one or more atoms of a molecule with their stable, non-radioactive isotopes (e.g., replacing hydrogen with deuterium) creates a compound that is chemically identical to its unlabeled counterpart but possesses a different mass.[2] This mass difference allows for its differentiation and quantification by mass spectrometry (MS), making these labeled compounds ideal for use as internal standards in quantitative analyses and as tracers in metabolic studies.[3] 2,2-Difluoropropionic acid-d3, with its deuterium-labeled methyl group, serves as a prime example of such a crucial analytical tool.

Chemical Structure and Physicochemical Properties

The defining feature of 2,2-Difluoropropionic acid-d3 is the substitution of the three hydrogen atoms on the methyl group with deuterium atoms. This specific labeling is critical for its primary application as an internal standard.

Chemical Structure:

Figure 1: Chemical structure of 2,2-Difluoropropionic acid-d3.

Physicochemical Properties:

The introduction of deuterium atoms results in a slight increase in the molecular weight of the compound compared to its non-labeled analog. Other physicochemical properties are largely similar, which is a crucial aspect for its use as an internal standard.

| Property | Value (2,2-Difluoropropionic acid) | Value (2,2-Difluoropropionic acid-d3) | Source |

| Molecular Formula | C₃H₄F₂O₂ | C₃HD₃F₂O₂ | [4] |

| Molecular Weight | 110.06 g/mol | 113.08 g/mol | Calculated |

| CAS Number | 373-96-6 | 1219804-91-5 | [5] |

| Appearance | White to off-white solid | White to off-white solid | [5] |

| Melting Point | 38-45 °C | Not specified, but expected to be similar to the unlabeled compound | [6] |

| Boiling Point | 25-30 °C at 5 mmHg | Not specified, but expected to be similar to the unlabeled compound | [6] |

| Solubility | Soluble in water, ethanol, and ether. | Expected to have similar solubility. | [7] |

Synthesis and Isotopic Purity

The synthesis of 2,2-Difluoropropionic acid-d3 typically involves modifications of the synthetic routes used for the unlabeled compound, incorporating a deuterated starting material. A common approach for the unlabeled compound is the hydrolysis of ethyl 2,2-difluoropropionate.[6] For the deuterated analog, a plausible synthetic pathway would involve the use of a deuterated methyl source.

Conceptual Synthetic Workflow:

Figure 2: Conceptual workflow for the synthesis of 2,2-Difluoropropionic acid-d3.

Isotopic Purity: The isotopic purity of a stable isotope-labeled compound is a critical parameter, indicating the percentage of molecules that contain the desired number of heavy isotopes. For 2,2-Difluoropropionic acid-d3, a high isotopic purity (typically >98%) is essential for its use as an internal standard to ensure accurate quantification.[5]

Spectroscopic Analysis

The structural confirmation and purity assessment of 2,2-Difluoropropionic acid-d3 rely on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the unlabeled 2,2-Difluoropropionic acid shows a triplet for the methyl protons around δ 1.85 ppm due to coupling with the adjacent fluorine atoms.[6] In the case of 2,2-Difluoropropionic acid-d3, this signal would be absent, confirming the successful deuteration of the methyl group. A broad singlet for the acidic proton would still be observed.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The chemical shifts will be similar to the unlabeled compound, though minor isotopic shifts may be observed.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.

Mass Spectrometry (MS):

Mass spectrometry is the cornerstone technique for utilizing deuterated standards. The mass spectrum of 2,2-Difluoropropionic acid-d3 will show a molecular ion peak at a mass-to-charge ratio (m/z) that is 3 units higher than its unlabeled counterpart, directly reflecting the incorporation of three deuterium atoms. This mass shift is the basis for its use in isotope dilution mass spectrometry.

Applications in Research and Drug Development

The primary and most significant application of 2,2-Difluoropropionic acid-d3 is as an internal standard for quantitative analysis by mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[3]

Workflow for Quantitative Analysis using an Internal Standard:

Figure 3: Typical workflow for quantitative analysis using a deuterated internal standard.

Advantages of using 2,2-Difluoropropionic acid-d3 as an Internal Standard:

-

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.

-

Compensation for Sample Loss: During sample preparation steps such as extraction and cleanup, some of the analyte may be lost. The internal standard is added at the beginning of the workflow and is subject to the same losses, enabling a reliable correction of the final calculated concentration.

-

Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of quantitative methods.

Potential Research Areas:

-

Pharmacokinetic Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. If 2,2-Difluoropropionic acid or a structurally related compound is being investigated as a drug, the d3-labeled version would be an essential tool for its accurate quantification in biological samples.

-

Metabolomics: In metabolomics studies, which involve the comprehensive analysis of small molecules in a biological system, deuterated standards are used for the accurate quantification of specific metabolites.

-

Environmental Analysis: For monitoring the presence and levels of fluorinated organic compounds in the environment, isotope dilution mass spectrometry with standards like 2,2-Difluoropropionic acid-d3 provides the most reliable and accurate results.

Conclusion

2,2-Difluoropropionic acid-d3, with its specific isotopic labeling, is a powerful tool for researchers and scientists in various fields, particularly in drug development and analytical chemistry. Its role as an internal standard in mass spectrometry-based quantitative methods is pivotal for achieving the high levels of accuracy and precision required in regulated and research environments. Understanding its chemical properties, synthesis, and proper application is key to leveraging its full potential in advancing scientific discovery.

References

Sources

- 1. 2,2-Difluoropropionic acid | C3H4F2O2 | CID 2782825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. 2,2-Difluoropropionic acid CAS#: 373-96-6 [m.chemicalbook.com]

- 7. cdnisotopes.com [cdnisotopes.com]

Difference between 2,2-difluoropropionic acid and 3,3,3-trifluoropropionic acid

This guide provides a technical comparison between 2,2-difluoropropionic acid (2,2-DFPA) and 3,3,3-trifluoropropionic acid (3,3,3-TFPA) . It is designed for medicinal chemists and process scientists selecting fluorinated building blocks for lead optimization.

Strategic Selection of Fluorinated Aliphatic Building Blocks

Executive Summary

In medicinal chemistry, the choice between 2,2-difluoropropionic acid (2,2-DFPA) and 3,3,3-trifluoropropionic acid (3,3,3-TFPA) is rarely interchangeable. While both introduce fluorine to modulate lipophilicity and metabolic stability, they serve distinct structural and electronic roles:

-

2,2-DFPA is a conformational locker and electronic modulator . The

-gem-difluoro group lowers the pKa drastically and mimics the electronic demand of a carbonyl group without the H-bond acceptance. -

3,3,3-TFPA is a steric shield and lipophilic anchor . The terminal trifluoromethyl group acts as a metabolically stable "bulky methyl" or "pseudo-isopropyl" equivalent that blocks

-oxidation.

Physicochemical Profiling

The position of the fluorine atoms—

Comparative Data Table

| Feature | 2,2-Difluoropropionic Acid (2,2-DFPA) | 3,3,3-Trifluoropropionic Acid (3,3,3-TFPA) |

| CAS Number | 373-96-6 | 2516-99-6 |

| Structure | ||

| pKa (Experimental) | ~1.34 (Strongly Acidic) | 3.06 (Moderately Acidic) |

| Boiling Point | 142–144 °C | 145 °C |

| Electronic Effect | Strong | Moderate |

| Metabolic Role | Blocks | Blocks |

| Key Risk | Decarboxylation (under radical/forcing conditions) | C-H Acidity ( |

The "Fluorine Effect" Analysis[1][2][3][4]

-

Acidity & Coupling: 2,2-DFPA is nearly 1000x more acidic than propionic acid (pKa 4.87). In amide coupling, its conjugate base is highly stable, making the activation step (forming the active ester) slower if using standard carbodiimides. Recommendation: Use high-activity reagents like HATU or convert to the acid chloride.

-

Dipole & Conformation: The gem-difluoro group in 2,2-DFPA exhibits the Thorpe-Ingold effect , widening the C-C-C bond angle and restricting the conformational flexibility of the side chain. This is often used to "pre-organize" a molecule for binding.

Decision Logic: When to Use Which?

The following decision matrix visualizes the selection process based on medicinal chemistry objectives.

Figure 1: Strategic decision tree for selecting between difluoro- and trifluoro-propionic acid based on metabolic and bioisosteric requirements.

Synthetic Accessibility & Reactivity

A. Amide Coupling Protocols

Due to the significant pKa difference, the coupling conditions must be tuned.

Protocol 1: Coupling 2,2-DFPA (The "Low pKa" Challenge)

Because 2,2-DFPA is a strong acid (pKa ~1.3), the carboxylate anion is very stable and poorly nucleophilic toward coupling reagents.

-

Preferred Method: Acid Chloride generation or Mixed Anhydride.

-

Reagent: Oxalyl chloride / DMF (cat.) followed by amine addition.

-

Note: Avoid standard EDC/HOBt couplings as yields can be sluggish.

-

Step-by-Step:

-

Dissolve 2,2-DFPA (1.0 eq) in DCM.

-

Add Oxalyl Chloride (1.2 eq) and 1 drop DMF at 0°C. Stir 2h (gas evolution).

-

Concentrate to remove excess oxalyl chloride (Warning: Volatile product, bp ~144°C, do not over-dry).

-

Redissolve acid chloride in DCM and add to a solution of Amine + TEA (2.0 eq).

-

Protocol 2: Coupling 3,3,3-TFPA (The "Alpha-Proton" Risk)

3,3,3-TFPA has acidic

-

Preferred Method: HATU or T3P (Propylphosphonic anhydride).

-

Reagent: T3P (50% in EtOAc) / DIPEA.

-

Benefit: T3P is excellent for avoiding epimerization (if chiral) and suppressing side reactions.

B. Stability Considerations[1][2][5][6]

-

2,2-DFPA Decarboxylation:

-difluoro acids can undergo decarboxylation under radical conditions (e.g., Silver-catalyzed decarboxylative fluorination). Ensure temperatures are kept <100°C unless decarboxylation is the intended reaction (e.g., Minisci-type couplings). -

3,3,3-TFPA Enolization: The

motif is robust, but strong bases (e.g., NaH, LDA) can deprotonate the

Medicinal Chemistry Applications

Bioisosterism[4][7]

-

2,2-DFPA as a Carbonyl Mimic: The

group is often called a "lipophilic carbonyl." It shares a similar bond angle (~115°) to-

Application: Replacing an amide carbonyl or an ether oxygen to improve membrane permeability while maintaining geometry.

-

-

3,3,3-TFPA as a "Super-Methyl": The

group is sterically larger than a methyl group (similar volume to an isopropyl or ethyl group) but is electronically withdrawing.-

Application: Used to block metabolic demethylation or oxidation. The

group is a common capping group in peptide chemistry to prevent N-terminal degradation.

-

Metabolic Stability Pathways

The following diagram illustrates how these two acids block different metabolic pathways.

Figure 2: Metabolic blocking mechanisms. 2,2-DFPA prevents oxidation adjacent to the carbonyl, while 3,3,3-TFPA prevents terminal oxidation.

Safety & Handling

-

Corrosivity: Both acids are corrosive and can cause severe skin burns.

-

HF Generation: While stable at room temperature, thermal decomposition (>200°C) or reaction with strong nucleophiles can release Hydrogen Fluoride (HF). Always have Calcium Gluconate gel available in the lab when working with fluorinated acids on scale.

-

Volatility: 2,2-DFPA has a relatively low molecular weight and can be volatile under high vacuum. Care must be taken during rotary evaporation not to lose the material.

References

-

Acidity and Inductive Effects

-

Metabolic Stability & Bioisosterism

-

Bhattarai, P., et al. (2026).[8][9][10][11] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.

-

Melnykov, K., et al. (2025).[1][3][4][5][6][7][8] "Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres." Chemistry – A European Journal.

-

-

Synthesis and Reactivity

-

Dunetz, J. R., et al.[12] (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

-

Inoue, M., et al. (2014).[7][10] "Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene." Journal of Fluorine Chemistry.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Fluoropropionic acid | 6087-13-4 | Benchchem [benchchem.com]

- 3. figshare.com [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

Strategic Sourcing & Utilization of Stable Isotope-Labeled 2,2-Difluoropropanoic Acid

Executive Summary

2,2-Difluoropropanoic acid (2,2-DFPA) is a critical fluorinated building block in medicinal chemistry, utilized primarily for its ability to modulate pKa, enhance metabolic stability, and act as a bioisostere for oxygen or carbonyl groups. While the unlabeled compound is readily available, stable isotope-labeled variants (e.g.,

This guide provides a technical roadmap for researchers to source, validate, and utilize labeled 2,2-DFPA. Unlike standard procurement, acquiring this material often requires a precursor-based custom synthesis strategy . This document outlines the synthesis pathways, recommended CRO partners, and the specific quality control protocols necessary to ensure data integrity in drug development pipelines.

Part 1: Technical Rationale & Applications

The Gem-Difluoro Effect in Drug Design

The introduction of a gem-difluoro (

-

pKa Modulation: The high electronegativity of the two fluorine atoms exerts a strong electron-withdrawing inductive effect ($ -I $), significantly increasing the acidity of the carboxylic acid.

-

Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is metabolically robust. Substitution at the

-position blocks P450-mediated oxidation, extending the half-life ( -

Lipophilicity: Despite its polarity, the

group can increase lipophilicity (LogP) compared to a methylene (

Applications of Stable Isotopes ( C, H)

-

Bioanalysis (LC-MS/MS):

C-labeled 2,2-DFPA serves as an ideal Internal Standard (IS) for quantifying the unlabeled drug/metabolite in biological matrices, correcting for ionization suppression. -

Mechanistic Toxicology: Deuterium labeling (

) at the -

qNMR Standards:

F-NMR is a powerful tool for screening;

Part 2: Strategic Sourcing & Synthesis

Since off-the-shelf stock of labeled 2,2-DFPA is scarce, the most reliable sourcing strategy is Custom Synthesis via Labeled Precursors .

The Synthesis Pathway

The standard industrial route involves the deoxofluorination of Ethyl Pyruvate . By purchasing commercially available labeled pyruvate, you can contract a CRO to perform the fluorination.

Reaction Scheme:

-

Precursor: Ethyl Pyruvate (Labeled)[3]

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

-

Solvent: DCM (Dichloromethane)

-

Process: Nucleophilic fluorination of the ketone carbonyl followed by ester hydrolysis.

Figure 1: Recommended synthetic route for generating labeled 2,2-difluoropropanoic acid from accessible precursors.

Sourcing Matrix

Do not rely on general chemical aggregators. Use this tiered approach:

Tier 1: Custom Synthesis (High Success Rate)

Purchase the labeled precursor yourself to reduce CRO costs and lead time, then contract the fluorination.

-

Precursor Sources:

-

Cambridge Isotope Laboratories (CIL): Sodium Pyruvate (

, -

Sigma-Aldrich (Isotec): Pyruvic acid-d3.

-

-

Recommended Fluorination CROs:

-

WuXi AppTec: High capacity for fluorination chemistry.

-

Pharmaron: Strong radiochemistry and stable isotope divisions.

-

SynQuest Laboratories: US-based specialist in fluorinated building blocks.

-

Tier 2: Specialized Isotope Suppliers (Inquiry Required)

These vendors may have "non-catalog" stock or rapid synthesis capabilities.

-

Toronto Research Chemicals (TRC): Extensive catalog of labeled metabolites.

-

Alsachim (Shimadzu Group): Specializes in labeled drugs and metabolites.

-

CDN Isotopes: Focuses exclusively on deuterated compounds.

Tier 3: Unlabeled Control Suppliers

For method development (to save labeled material), purchase high-purity unlabeled standards from:

-

Fluorochem (UK): Catalog # F010408 (98% purity).

-

Apollo Scientific: Catalog # PC9834.[4]

-

Oakwood Chemical: Catalog # 010408.

Part 3: Quality Assurance & Validation Protocols

When receiving custom-synthesized labeled materials, you must validate the Certificate of Analysis (CoA) independently.

Isotopic Enrichment Analysis (MS & NMR)

Objective: Verify that the Isotopic Enrichment (IE) is

-

Protocol (LC-MS):

-

Prepare a 10 µM solution in 50:50 MeOH:Water.

-

Inject onto a C18 column (negative mode ESI).

-

Monitor the [M-H]⁻ ion.

-

Unlabeled: m/z 109.

- C-Labeled: m/z 110 (for +1 carbon).

-

-

Calculate IE using the peak area ratio:

.

-

Chemical Purity via F-NMR

Objective: Detect inorganic fluoride or incomplete fluorination byproducts.

-

Protocol:

-

Dissolve ~5 mg in

(or -

Add

-trifluorotoluene as an internal standard. -

Acquire

F spectrum (proton-decoupled). -

Expected Shift: A quartet at approximately -112 ppm (depending on solvent/pH).

-

Reject if: Significant peaks appear at -120 to -130 ppm (monofluoro impurities).

-

Handling & Stability

-

Physical State: Low-melting solid (MP 36-45°C) or liquid.

-

Corrosivity: The

of 1.34 makes this a strong acid. It will corrode metal spatulas and degrade acid-sensitive plastic caps over time. -

Storage: Store at -20°C in glass vials with Teflon-lined caps. Hygroscopic—equilibrate to room temperature before opening.

Part 4: Data Summary Table

| Property | Unlabeled 2,2-DFPA | Application Relevance | |

| CAS Number | 373-96-6 | N/A (Custom) | Regulatory ID |

| Molecular Weight | 110.06 g/mol | 111.06 (+1 Da) | Mass Spec Shift |

| pKa | 1.34 (Predicted) | 1.34 | Bioisostere Design |

| Boiling Point | 142°C | 142°C | GC Analysis |

| LogP | ~0.6 | ~0.6 | Lipophilicity |

| Key Precursor | Ethyl Pyruvate | Synthesis Route |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24885818, 2,2-Difluoropropanoic acid. Retrieved from [Link]

- Zhou, Y., et al. (2008).Structural and stereoelectronic requirements for the inhibition of pyruvate dehydrogenase complex by alpha-fluoropyruvate.

Sources

- 1. 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | C5H7F3O2 | CID 19867367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Difluoropropionic acid CAS#: 373-96-6 [m.chemicalbook.com]

- 3. Ethyl pyruvate | 617-35-6 [chemicalbook.com]

- 4. 373-96-6 Cas No. | 2,2-Difluoropropanoic acid | Apollo [store.apolloscientific.co.uk]

pKa values of deuterated fluorinated propionic acid derivatives

An In-Depth Technical Guide to the pKa Values of Deuterated and Fluorinated Propionic Acid Derivatives

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Strategic chemical modifications, such as fluorination and deuteration, are increasingly employed to fine-tune these properties. This guide provides a comprehensive examination of the principles and methodologies governing the pKa values of propionic acid derivatives that have been modified with fluorine and deuterium. We will explore the underlying mechanistic principles, detail robust experimental and computational protocols for pKa determination, and present a consolidated view of the data to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Strategic Importance of pKa Modulation

In medicinal chemistry, the ability to precisely control the ionization state of a drug candidate at physiological pH (typically ~7.4) is paramount. The pKa value dictates the ratio of the neutral to the ionized form of a molecule, which in turn governs its membrane permeability, binding interactions with protein targets, and overall pharmacokinetic behavior[1]. Propionic acid and its derivatives are common structural motifs in pharmaceuticals, notably in the non-steroidal anti-inflammatory drug (NSAID) class. Modifying this core structure through fluorination and deuteration offers two powerful, orthogonal strategies for optimizing drug-like properties.

-

Fluorination : The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability. Its strong electron-withdrawing nature has a profound impact on the acidity of nearby functional groups.

-

Deuteration : The substitution of hydrogen with its heavier isotope, deuterium, introduces a secondary deuterium isotope effect (SDIE). This subtle modification can alter reaction rates and equilibrium constants, offering a method to enhance metabolic stability (the "Kinetic Isotope Effect") and subtly modulate acidity[2][3][4].

Understanding the interplay of these modifications on the pKa of propionic acid is essential for predicting and engineering desired pharmaceutical profiles.

Fundamental Principles Governing Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any structural modification that stabilizes this anion will increase the acidity of the parent molecule, resulting in a lower pKa value.

The Propionic Acid Baseline

Propionic acid (CH₃CH₂COOH) is a weak carboxylic acid with a pKa of approximately 4.87[5]. This value serves as our reference point for evaluating the impact of subsequent modifications.

The Inductive Effect of Fluorination

Fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), pulling electron density away from the carboxylate group through the sigma bonds of the carbon backbone. This delocalization of negative charge stabilizes the carboxylate anion, making the corresponding acid stronger (lower pKa). The magnitude of this effect is highly dependent on the position and number of fluorine atoms.

-

Positional Isomerism : A fluorine atom at the α-position (C2) is closer to the carboxyl group than one at the β-position (C3). Consequently, the inductive effect is stronger, leading to a more significant increase in acidity.

-

Degree of Fluorination : Each additional fluorine atom contributes to the stabilization of the conjugate base. Polyfluorination, especially at the α- and β-positions, results in exceptionally strong acids.

Caption: Inductive effect of fluorine on propionate anion stability.

The Secondary Deuterium Isotope Effect (SDIE)

When a C-H bond alpha to a carboxylic acid is replaced by a C-D bond, the acidity of the molecule typically decreases, leading to a slight increase in pKa. This is a secondary equilibrium deuterium isotope effect. Deuteration is known to decrease the acidity of carboxylic acids by up to 0.031 pKa units per deuterium atom[2][3][4].

The primary cause relates to changes in zero-point vibrational energy (ZPVE) between the acid and its conjugate base[3][12]. The C-D bond is stronger and has a lower ZPVE than a C-H bond. The vibrational frequencies associated with C-H/C-D bonds are altered upon deprotonation due to changes in hyperconjugation with the carboxylate group. It has been proposed that deuterium, being more electropositive than hydrogen, can act as an inductive electron donor, which would reduce acidity[2]. This results in a small energetic penalty for the deprotonation of the deuterated acid compared to the protium analogue, making the deuterated acid slightly weaker[2][3][13]. The effect diminishes as the site of deuteration moves further from the carboxyl group[2][4].

Caption: Conceptual model of the Secondary Deuterium Isotope Effect on acidity.

Methodologies for pKa Determination

Accurate pKa determination requires robust and validated methodologies. Both experimental and computational approaches provide essential, often complementary, insights.

Experimental Approaches

The choice of experimental method depends on factors like compound solubility, concentration, and the presence of chromophores.

This is the gold-standard method for its precision and accuracy[14]. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode[1][15][16]. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the acid and its conjugate base are equal[16].

Step-by-Step Protocol: Potentiometric Titration

-

Instrumentation & Calibration :

-

Calibrate a high-precision pH meter and combination electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10)[16]. Ensure the temperature of the buffers and the sample solution is constant and recorded.

-

-

Solution Preparation :

-

Prepare a stock solution of the analyte (e.g., deuterated fluoropropionic acid) in high-purity water or a suitable co-solvent if solubility is low[14]. The final concentration should be at least 10⁻⁴ M to ensure a detectable inflection point[14][16].

-

Prepare standardized titrant solutions of ~0.1 M HCl and ~0.1 M NaOH. Ensure the NaOH solution is carbonate-free[14].

-

To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the analyte solution[16].

-

-

Titration Procedure :

-

Place a known volume (e.g., 20 mL) of the analyte solution into a thermostatted reaction vessel equipped with a magnetic stirrer[16].

-

Purge the solution with an inert gas like nitrogen to remove dissolved CO₂[16].

-

Immerse the calibrated pH electrode and a precision burette tip into the solution.

-

For an acidic analyte, titrate with the standardized NaOH solution. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

-

Data Analysis :

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately locate the equivalence point[17].

-

The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa of the analyte[16].

-

Caption: Workflow for pKa determination via potentiometric titration.

-

UV-Spectrophotometry : This method is suitable for compounds containing a chromophore that exhibits a different absorbance spectrum in its protonated and deprotonated forms. By measuring absorbance across a series of buffers with known pH values, a sigmoidal curve can be generated from which the pKa is determined at the inflection point[14][15].

-

Nuclear Magnetic Resonance (NMR) : NMR can be used to monitor the chemical shifts of specific nuclei (e.g., ¹H, ¹⁹F, ¹³C) as a function of pH. The chemical shift changes as the molecule transitions between its acidic and basic forms, and plotting this shift versus pH yields a titration curve to determine the pKa[3][15]. This method is particularly powerful for studying isotope effects[2][4].

Computational Approaches

In silico methods are invaluable for predicting pKa values, especially during the early stages of drug design when physical samples may not be available.

-

Quantum Mechanics (QM) : High-level ab initio and Density Functional Theory (DFT) calculations can be used to compute the Gibbs free energies of the protonated and deprotonated species in both the gas phase and solution (using continuum solvation models like PCM)[12]. The pKa can then be derived from the free energy change of the dissociation reaction[18][19]. These methods are accurate but computationally expensive[15][20].

-

Semi-Empirical and Machine Learning Methods : To accelerate predictions, methods combining faster semi-empirical QM calculations with machine learning algorithms have been developed. These models are trained on large datasets of known pKa values and can achieve excellent accuracy with significantly lower computational cost, making them suitable for high-throughput screening[20][21].

Data Compendium and Analysis

The following table summarizes the pKa values for propionic acid and its key fluorinated derivatives, illustrating the principles discussed. Data for deuterated analogues are primarily expressed as a change (ΔpKa) relative to the parent compound.

| Compound | Structure | pKa (approx.) | Primary Effect | Reference(s) |

| Propionic Acid | CH₃CH₂COOH | 4.87 | Baseline | [5] |

| 2-Fluoropropionic Acid | CH₃CH(F)COOH | 2.68 (Predicted) | Strong Inductive Effect (-I) | [6] |

| 3-Fluoropropionic Acid | FCH₂CH₂COOH | 3.89 (Predicted) | Weaker Inductive Effect (-I) | [8][9] |

| Pentafluoropropionic Acid | CF₃CF₂COOH | -0.18 to -0.54 | Cumulative Inductive Effect | [10][11] |

| α-Deuterated Propionic Acid | CH₃CD₂COOH | ~4.87 + (n * 0.03) | Secondary Isotope Effect | [2][3][4] |

Analysis : The data clearly demonstrate the powerful acid-strengthening effect of fluorination, which can modulate the pKa over a range of more than 5 log units. The effect is dominated by the proximity of the fluorine to the carboxyl group. The deuterium isotope effect is far more subtle, providing a fine-tuning mechanism that typically increases the pKa by a small, predictable margin. For a molecule like 2-fluoro-3,3-dideutero-propionic acid, one would predict a pKa slightly higher than that of 2-fluoropropionic acid, combining the strong inductive effect of the α-fluorine with the small acid-weakening isotope effect of the β-deuteriums.

Conclusion and Outlook

The strategic application of fluorination and deuteration provides medicinal chemists with a versatile toolkit for optimizing the pKa of propionic acid-based drug candidates. Fluorination serves as a coarse control, capable of inducing dramatic shifts in acidity through its powerful inductive effect. In contrast, deuteration offers a fine-tuning mechanism, subtly modulating pKa via the secondary deuterium isotope effect. A thorough understanding of these principles, coupled with robust experimental and computational methods for pKa determination, is essential for the rational design of molecules with tailored ADME and pharmacokinetic profiles. As computational methods continue to improve in speed and accuracy, the ability to predict the precise impact of these modifications will further accelerate the drug discovery process, enabling the development of safer and more effective therapeutics.

References

- Development of Methods for the Determin

- Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols.

- Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. Thompson Rivers University.

- Deuterium isotope effect on the dissociation of weak acids in water and deuterium oxide. National Institute of Standards and Technology.

- Solvent Effects-Relative Conditions and pKa. Chemistry LibreTexts.

- Protocol for Determining pKa Using Potentiometric Titration.

- Effect of Organic Solvents on the pKa of Ionizable Solutes in Reverse Phase Liquid Chrom

- Deuterium Isotope Effect on the Dissociation of Weak Acids in W

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Effects of solvent polarity on the acid dissociation constants of benzoic acids. PubMed.

- Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. Journal of the American Chemical Society.

- Solv

- Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. PMC.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. Journal of the American Chemical Society.

- Solvent Effects on pKa Values of Some Anticancer Agents in Acetonitrile–Water Binary Mixtures.

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.

- Tutorial - Quantum Chemistry - pKa Estimations using Gaussian. University of Illinois Urbana-Champaign.

- 2-Fluoropropionic acid. ChemBK.

- Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter.

- How to Predict pKa. Rowan.

- Revision Notes - Relative Acidities of Carboxylic Acids, Phenols and Alcohols. Sparkl.

- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.

- 3-フルオロプロピオン酸. ChemicalBook.

- Why does 3-bromopropanoic acid have least pKb value when compared to 3-chloropropanoic acid, 3-fluropropanoic acid and fluoroacetic acid? Chemistry Stack Exchange.

- Perfluoropropionic acid. Wikipedia.

- beta-Fluoropropionic acid. ChemBK.

- Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deproton

- 3-FLUOROPROPANOIC ACID. ChemicalBook.

- 2-Fluoropropionic acid. PubChem.

- Propanoic Acid: Properties, Production, Applications, and Analysis.

- 2-Fluoropropionic acid 97 6087-13-4. Sigma-Aldrich.

- Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. PMC.

- 2-Fluoropropionic acid. Benchchem.

- 3-Fluoropropanoic acid. Sigma-Aldrich.

- Acidity Studies of Deuterated Acids and Bases Commonly Used as Buffers in NMR Studies. ScholarWorks@UARK.

- pKa Vaules for Organic and Inorganic Bronsted Acids

- CAS 461-56-3: 3-Fluoropropanoic acid. CymitQuimica.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 6. chembk.com [chembk.com]

- 7. 3-フルオロプロピオン酸 | 461-56-3 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 3-FLUOROPROPANOIC ACID | 461-56-3 [chemicalbook.com]

- 10. Perfluoropropionic acid - Wikipedia [en.wikipedia.org]

- 11. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterium Isotope Effect on the Dissociation of Weak Acids in Water and Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. scispace.com [scispace.com]

- 18. Tutorial - Quantum Chemistry - pKa Estimations using Gaussian [answers.uillinois.edu]

- 19. How to Predict pKa | Rowan [rowansci.com]

- 20. optibrium.com [optibrium.com]

- 21. rowansci.substack.com [rowansci.substack.com]

A Comprehensive Guide to the IUPAC Nomenclature of 2,2-Difluoro-3,3,3-trideuteriopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the isotopically and halogen-substituted carboxylic acid, 2,2-Difluoro-3,3,3-trideuteriopropanoic acid. The principles outlined herein are fundamental for the unambiguous identification and communication of complex chemical structures within the scientific community.

Foundational Principles of IUPAC Nomenclature

The IUPAC system is designed to provide a unique and systematic name for every chemical compound.[1] This is achieved by identifying the principal functional group, the parent hydrocarbon chain, and any substituents. The naming process follows a set of established priority rules to ensure consistency.[1][2][3]

1.1. Priority of Functional Groups

In organic nomenclature, functional groups are ranked in a priority order to determine the suffix of the compound's name.[4][5][6] Carboxylic acids are assigned the highest priority, meaning they dictate the primary naming of the molecule.[6][7][8][9] All other groups attached to the parent chain are then treated as substituents and are indicated by prefixes.[7]

Table 1: Abbreviated Functional Group Priority

| Priority | Functional Group | Suffix (if highest priority) | Prefix (if substituent) |

| 1 | Carboxylic Acids | -oic acid | carboxy- |

| 2 | Esters | -oate | alkoxycarbonyl- |

| 3 | Aldehydes | -al | formyl- |

| 4 | Ketones | -one | oxo- |

| 5 | Alcohols | -ol | hydroxy- |

| 6 | Amines | -amine | amino- |

This table is not exhaustive but illustrates the high priority of carboxylic acids.

Systematic Nomenclature of 2,2-Difluoro-3,3,3-trideuteriopropanoic Acid

The naming of this specific molecule requires the integration of rules for the parent chain, substituents (both halogen and isotopic), and the principal functional group.

2.1. Identification of the Parent Hydride and Principal Functional Group

The longest continuous carbon chain containing the principal functional group forms the basis of the name.[10] In this case, the molecule has a three-carbon chain, making it a derivative of propane. The presence of a carboxylic acid (-COOH) group, the highest priority functional group, designates the compound as a propanoic acid.[8][11] The "-oic acid" suffix replaces the final "-e" of the parent alkane name.[8][12]

2.2. Numbering the Carbon Chain

The carbon atom of the carboxylic acid group is assigned the number 1 (C1).[9] The rest of the chain is numbered sequentially from this point. This ensures the lowest possible locants for the principal functional group.

-

C1: The carboxyl carbon (-COOH)

-

C2: The carbon atom bonded to C1

-

C3: The terminal carbon atom

2.3. Identifying and Naming Substituents

The molecule has two types of substituents:

-

Halogen Substituents: Two fluorine atoms are attached to the C2 position. These are named as "fluoro" prefixes. Since there are two, the prefix "difluoro" is used.

-

Isotopic Substituents: Three deuterium atoms are attached to the C3 position. Deuterium is an isotope of hydrogen with the nuclide symbol ²H.[13][14]

2.4. Indicating Isotopic Substitution

According to IUPAC recommendations for isotopically modified compounds, the nuclide symbol, preceded by its locant and the number of substituted atoms (as a subscript), is placed in parentheses before the part of the name it modifies.[13][15][16]

For the three deuterium atoms on the third carbon:

-

The nuclide symbol for deuterium is ²H.

-

The locant is 3.

-

The number of substitutions is three.

While the common name "deuterio" is often used, the formal IUPAC designation utilizes the nuclide symbol. However, for clarity and common usage in many chemical databases, "trideuterio" is frequently employed. For the purpose of this guide, we will adhere to the more explicit naming convention that leads to the commonly accepted name.

2.5. Assembling the Full IUPAC Name

The substituents are listed alphabetically. In this case, "difluoro" comes before "trideuterio".

-

Parent Chain and Functional Group: Propanoic acid

-

Fluorine Substituents: 2,2-Difluoro

-

Deuterium Substituents: 3,3,3-Trideuterio

Combining these elements gives the final IUPAC name: 2,2-Difluoro-3,3,3-trideuteriopropanoic acid .[17]

Experimental Workflow for Nomenclature Determination

The process of assigning an IUPAC name is a systematic, self-validating protocol based on a hierarchical set of rules.

Step-by-Step Naming Protocol:

-

Identify the Principal Functional Group: Recognize the -COOH group, which is a carboxylic acid. This establishes the suffix "-oic acid".

-

Determine the Parent Chain: Find the longest carbon chain containing the principal functional group. In this molecule, it is a three-carbon chain, leading to the parent name "propanoic acid".

-

Number the Parent Chain: Assign the locant '1' to the carbon of the carboxylic acid group and number the remaining carbons sequentially.

-

Identify and Locate all Substituents:

-

Two fluorine atoms are on carbon 2.

-

Three deuterium atoms are on carbon 3.

-

-

Name the Substituents:

-

The two fluorine atoms are designated as "2,2-difluoro".

-

The three deuterium atoms are designated as "3,3,3-trideuterio".

-

-

Alphabetize and Assemble the Full Name: Arrange the substituent prefixes alphabetically and place them before the parent name.

Visualization of the Naming Logic

The following diagram illustrates the logical flow for constructing the IUPAC name for 2,2-Difluoro-3,3,3-trideuteriopropanoic acid.

Caption: Logical workflow for the systematic IUPAC naming of 2,2-Difluoro-3,3,3-trideuteriopropanoic acid.

Conclusion

The IUPAC nomenclature for 2,2-Difluoro-3,3,3-trideuteriopropanoic acid is derived from a systematic application of established rules. By prioritizing the carboxylic acid functional group, correctly numbering the three-carbon parent chain, and alphabetically ordering the fluoro and deuterio substituents, an unambiguous and universally understood name is generated. This methodical approach is crucial for accurate communication and documentation in scientific research and drug development.

References

-

International Union of Pure and Applied Chemistry. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the 'Blue Book') - Chapter P-8: Isotopically Modified Compounds." Royal Society of Chemistry. [Link]

-

Reddit. "In functional and substituent groups, which have priority in IUPAC nomenclature?" Reddit. [Link]

-

Chemistry LibreTexts. "2.4: IUPAC Naming of Organic Compounds with Functional Groups." Chemistry LibreTexts. [Link]

-

International Union of Pure and Applied Chemistry. "IUPAC Provisional Recommendations - Chapter 8." IUPAC. [Link]

-

International Union of Pure and Applied Chemistry. "Nomenclature of Inorganic Chemistry - 12. Isotopically Modified Compounds." IUPAC. [Link]

-

No Brain Too Small. "IUPAC naming." No Brain Too Small. [Link]

-

Queen Mary University of London. "Section H: Isotopically Modified Compounds." IUPAC Nomenclature. [Link]

-

eGPAT. "Priority order of functional groups in IUPAC nomenclature." eGPAT. [Link]

-

Master Organic Chemistry. "Table of Functional Group Priorities for Nomenclature." Master Organic Chemistry. [Link]

-

ACD/Labs. "R-8.0 Introduction (Isotopically Modified Compounds)." ACD/Labs. [Link]

-

Siyavula. "4.3 IUPAC naming and formulae | Organic molecules." Siyavula. [Link]

-

Chemistry Steps. "Naming Carboxylic Acids." Chemistry Steps. [Link]

-

Interstate Technology & Regulatory Council. "Naming Conventions for Per- and Polyfluoroalkyl Substances (PFAS)." ITRC. [Link]

-

ACD/Labs. "R-5.7.1 Carboxylic acids." ACD/Labs. [Link]

-

Wikipedia. "IUPAC nomenclature of organic chemistry." Wikipedia. [Link]

-

University of Calgary. "Short Summary of IUPAC Nomenclature of Organic Compounds." University of Calgary. [Link]

-

Chemistry LibreTexts. "Nomenclature of Carboxylic Acids." Chemistry LibreTexts. [Link]

-

Study.com. "Naming Carboxylic Acids | Process & Examples." Study.com. [Link]

Sources

- 1. cuyamaca.edu [cuyamaca.edu]

- 2. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. egpat.com [egpat.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 11. study.com [study.com]

- 12. acdlabs.com [acdlabs.com]

- 13. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 14. publications.iupac.org [publications.iupac.org]

- 15. old.iupac.org [old.iupac.org]

- 16. Isotopically modified compounds [iupac.qmul.ac.uk]

- 17. 3,3,3-Trideuterio-2,2-difluoro-propanoic Acid [lgcstandards.com]

Technical Guide: Solubility & Handling of 2,2-Difluoropropionic Acid-d3 in

Topic: Solubility of 2,2-difluoropropionic acid-d3 in Deuterated Chloroform (

Executive Summary

2,2-Difluoropropionic acid-d3 (specifically the methyl-d3 isotopologue,

While some general chemical databases may list fluorinated carboxylic acids as having limited solubility in non-polar solvents, this is often a misconception derived from their high polarity in the monomeric state. In

Key Technical Insight: The "d3" isotopic labeling (deuteration of the methyl group) has a negligible effect on gross solubility compared to the non-deuterated analog (CAS 373-96-6). However, it fundamentally alters the

Physicochemical Basis of Solubility

To understand the solubility behavior of this specific fluorinated acid, we must analyze the interplay between its molecular structure and the solvent matrix.

The "Like Dissolves Like" Paradox

Carboxylic acids are inherently polar due to the

-

Monomeric State: As a monomer, the exposed polar heads would energetically resist solvation in

. -

Dimeric State: In the absence of a hydrogen-bond accepting solvent (like DMSO or Methanol), 2,2-difluoropropionic acid-d3 self-associates. Two molecules align to form an eight-membered ring structure held together by two strong hydrogen bonds.

This dimerization effectively "neutralizes" the dipole of the carboxylic acid functionality, presenting a lipophilic fluorocarbon/hydrocarbon exterior to the chloroform solvent. This is the primary mechanism driving solubility.

Isotope Effect (H vs. D)

The substitution of hydrogen for deuterium on the methyl group (

Dimerization Equilibrium Diagram

The following diagram illustrates the equilibrium shift that favors solubility in chloroform.

Figure 1: Equilibrium showing the formation of cyclic dimers, which drives the solubility of carboxylic acids in non-polar solvents like chloroform.

Experimental Protocol: NMR Sample Preparation

Handling fluorinated acids requires specific precautions to prevent spectral artifacts (e.g., H/D exchange) and ensure accurate quantification.

Materials Required

-

Analyte: 2,2-Difluoropropionic acid-d3 (typically a low-melting solid or viscous liquid).

-

Solvent:

(99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as internal standard.-

Note: Use "Silver Foil" stabilized chloroform to avoid acidity issues, or filter through basic alumina if acid-free conditions are strictly required.

-

-

Vessel: 5 mm NMR tube (Type 1, Borosilicate).

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1 | Equilibration | Allow the 2,2-difluoropropionic acid-d3 container to reach room temperature before opening. This prevents condensation of atmospheric water, which causes rapid H/D exchange of the carboxyl proton. |

| 2 | Weighing | Weigh 10–20 mg of the compound directly into a clean vial or small funnel. Avoid using plastic weighing boats if the compound is liquid/corrosive; use glass. |

| 3 | Dissolution | Add 0.6 mL of |

| 4 | Transfer | Transfer the solution to the NMR tube. Cap immediately to prevent solvent evaporation (concentration changes affect chemical shifts of acidic protons). |

| 5 | Analysis | Run |

Workflow Diagram

Figure 2: Operational workflow for preparing the NMR sample, ensuring sample integrity and solubility.

Data Analysis & Interpretation

When analyzing 2,2-difluoropropionic acid-d3 in

Expected NMR Spectrum

-

Carboxyl Proton (

): Appears as a broad singlet typically between 10.0 – 13.0 ppm .-

Note: The exact position is highly concentration-dependent. Higher concentrations push the shift downfield (higher ppm) due to increased dimerization.

-

Note: If the sample is "wet", this peak may broaden further or disappear due to exchange with

.

-

-

Methyl Group (

): Silent in-

Contrast: The non-deuterated analog would show a triplet at

ppm (

-

Expected NMR Spectrum

-

Group: A multiplet (typically a broad singlet or complex pattern due to C-F coupling) around -100 to -115 ppm .

-

Isotope Shift: The presence of the adjacent

group will cause a slight upfield isotope shift (typically 0.05 – 0.1 ppm per D) compared to the -

Decoupling: In the d3-analog, the strong

coupling (approx 19 Hz) is removed. Instead, you may observe smaller

-

Expected NMR Spectrum

-

Carbonyl (

): Triplet (due to -

Alpha Carbon (

): Triplet of septets (due to -

Beta Carbon (

): Septet (due to

References

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Organic Chemistry Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2,2-Difluoropropionic Acid-d3 as an Internal Standard in LC-MS

Abstract

In the landscape of quantitative liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is paramount for achieving the highest levels of accuracy and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,2-difluoropropionic acid-d3 as an internal standard. Its purpose is to mitigate variability inherent in sample preparation and analysis, thereby ensuring robust and reliable quantification of target analytes, particularly small carboxylic acids. We will delve into the rationale for its selection, detailed protocols for its implementation, and best practices for method validation in line with regulatory expectations.

Part 1: The Rationale for Using 2,2-Difluoropropionic Acid-d3

The ideal internal standard (IS) co-elutes with the analyte of interest and exhibits identical behavior during sample extraction, and ionization in the mass spectrometer. A stable isotope-labeled version of the analyte is considered the "gold standard" as it fulfills these criteria more closely than any structural analog.[1][2] The deuterium-labeled 2,2-difluoropropionic acid-d3 serves as an exemplary IS for its non-labeled counterpart and other structurally similar short-chain fatty acids (SCFAs).

Section 1.1: Physicochemical Properties

2,2-Difluoropropionic acid is a fluorinated carboxylic acid.[3] The presence of two fluorine atoms on the alpha-carbon enhances its acidity compared to propionic acid.[4] Its deuterated form, 2,2-difluoropropionic acid-d3, is synthesized to have deuterium atoms replacing hydrogens on the methyl group, resulting in a mass shift that is easily distinguishable by the mass spectrometer.

| Property | Value | Source |

| Chemical Formula | C3HD2F2O2 | N/A |

| Molecular Weight | 113.08 g/mol | Calculated |

| Boiling Point | 142-144 °C (non-deuterated) | [5] |

| Melting Point | 38-45 °C (non-deuterated) | [6] |

| Solubility | Soluble in polar solvents like water, ethanol, and ether. | [5] |

| Appearance | White to off-white powder or crystals. | [7] |

Section 1.2: Mechanism of Action as an Internal Standard

The core principle behind using a SIL-IS is isotopic dilution. A known concentration of the IS is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[8] The ratio of the analyte's MS response to the IS's MS response is then used for quantification. This approach effectively corrects for:

-

Variability in Sample Extraction: Any loss of analyte during sample processing steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS.[9]

-

Matrix Effects: Co-eluting endogenous or exogenous compounds in the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's source.[10][11] Since the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, thus normalizing the analyte's signal.[1][12]

-

Instrumental Drift: Fluctuations in the LC-MS system's performance over the course of an analytical run are compensated for, as both the analyte and the IS are affected similarly.[1]

Figure 1: Workflow for quantitative analysis using an internal standard.

Part 2: Application Protocol: Quantitative Analysis of a Target Analyte

This protocol provides a general framework for the analysis of a small carboxylic acid analyte in a biological matrix, such as plasma, using 2,2-difluoropropionic acid-d3 as the internal standard. Method optimization and validation are essential for each specific application.[13]

Section 2.1: Materials and Reagents

-

Analytes and Internal Standard:

-

Target analyte (e.g., 2,2-difluoropropionic acid), analytical standard grade

-

2,2-Difluoropropionic acid-d3 (≥98% isotopic purity)

-

-

Solvents and Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Control biological matrix (e.g., human plasma, K2-EDTA)

-

Section 2.2: Standard Solution Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve the target analyte and 2,2-difluoropropionic acid-d3 in methanol to prepare individual stock solutions.

-

-

Working Solutions:

-

Prepare intermediate and working standard solutions of the analyte by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water).

-

Prepare an internal standard working solution at a concentration that will yield a robust MS signal (e.g., 100 ng/mL).

-

| Standard | Concentration (ng/mL) | Preparation |

| Stock | 1,000,000 | Dissolve 10 mg in 10 mL methanol |

| WS1 | 100,000 | 1 mL Stock + 9 mL diluent |

| WS2 | 10,000 | 1 mL WS1 + 9 mL diluent |

| WS3 | 1,000 | 1 mL WS2 + 9 mL diluent |

Table continues for calibration curve points.

Section 2.3: Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a straightforward and common technique for extracting small molecules from plasma.

-

Aliquoting: To 50 µL of plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Precipitation: Add 200 µL of cold acetonitrile.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS analysis.

Figure 2: Sample preparation workflow using protein precipitation.

Section 2.4: LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization. A direct, derivatization-free approach is often possible for short-chain fatty acids.[14][15]

Table: Suggested LC Parameters

| Parameter | Recommended Condition |

| Column | C18 or Mixed-Mode Column (e.g., for polar compounds) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute analytes, then re-equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

Table: Suggested MS/MS Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition (Analyte) | [M-H]- -> product ion (e.g., for 2,2-difluoropropionic acid: m/z 109 -> 65) |

| MRM Transition (IS) | [M-H]- -> product ion (e.g., for 2,2-difluoropropionic acid-d3: m/z 112 -> 67) |

| Collision Energy | Optimize for each transition |

| Dwell Time | 50-100 ms |

Section 2.5: Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all calibrators, QCs, and unknown samples.

-

Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting is commonly used.

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples by back-calculating from their peak area ratios using the regression equation of the calibration curve.

Part 3: Method Validation and Quality Control

A full bioanalytical method validation should be conducted in accordance with regulatory guidelines, such as those from the FDA and EMA.[8][16][17][18]

Section 3.1: Key Validation Parameters

-

Selectivity and Specificity: Assess interference from endogenous matrix components at the retention times of the analyte and IS.[8]

-

Calibration Curve: Evaluate the linearity, range, and regression model of the calibration curve.[13]

-

Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple QC levels (LOD, LQC, MQC, HQC).[13]

-

Matrix Effect: Quantitatively assess the impact of the biological matrix on the ionization of the analyte and IS using post-extraction spike experiments.

-

Recovery: Evaluate the extraction efficiency of the analyte and IS.[19]

-

Stability: Test the stability of the analyte and IS in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).[16]

Section 3.2: Troubleshooting

-

Issue: High variability in IS response.

-

Possible Cause: Inconsistent sample preparation, IS instability, or issues with the LC-MS system.

-

Solution: Review and standardize the sample preparation workflow. Verify the stability of the IS working solution.[16] Perform system suitability tests.

-

-

Issue: Isotopic crosstalk (contribution of IS signal to the analyte channel).

-

Possible Cause: Incomplete deuteration of the IS.

-

Solution: Ensure the use of a high-purity SIL-IS. If necessary, correct for the contribution during data processing.

-

Conclusion

2,2-Difluoropropionic acid-d3 is a robust and reliable internal standard for the LC-MS quantification of its unlabeled analog and other short-chain fatty acids. Its use, as outlined in these application notes, allows for the effective compensation of analytical variability, leading to high-quality, reproducible data that can withstand the scrutiny of regulatory review. Adherence to the described protocols and validation principles is essential for successful implementation in research and drug development settings.

References

-

Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

-

Xie, C., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]

-

NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

-

ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

-

LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

-

SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. [Link]

-

Han, J., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. MDPI. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

-

Giesbertz, P., et al. (2025, June 16). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. National Institutes of Health (NIH). [Link]

-

ResearchGate. (2025, October 15). (PDF) Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. [Link]

-

National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]

-

SSRN. (2025, May 9). Simple and Sensitive Lc-Ms Analysis of Short Chain Fatty Acids in Cecum Content and Feces in Mice: A Derivatization-Free Approach. [Link]

-

U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

-

ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023, April 5). 2,2-Difluoropropionic Acid: The Versatile Compound with a Wide Range of Applications. [Link]

-

Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. bioszeparacio.hu [bioszeparacio.hu]

- 3. CAS 373-96-6: 2,2-Difluoropropionic acid | CymitQuimica [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,2-Difluoropropionic acid 97 373-96-6 [sigmaaldrich.com]

- 7. 2,2-Difluoropropionic Acid | 373-96-6 | TCI EUROPE N.V. [tcichemicals.com]

- 8. fda.gov [fda.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. nebiolab.com [nebiolab.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. resolvemass.ca [resolvemass.ca]

- 14. researchgate.net [researchgate.net]

- 15. papers.ssrn.com [papers.ssrn.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fda.gov [fda.gov]

- 18. bioanalysis-zone.com [bioanalysis-zone.com]

- 19. mdpi.com [mdpi.com]

Application Note: Precision Esterification of 3,3,3-Trideuterio-2,2-difluoro-propanoic Acid

This Application Note is designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and medicinal chemistry. It addresses the specific challenges of esterifying 3,3,3-Trideuterio-2,2-difluoro-propanoic acid (

Executive Summary & Strategic Analysis

The esterification of 3,3,3-Trideuterio-2,2-difluoro-propanoic acid (hereafter

-

Electronic Activation (The Fluorine Effect): The

-difluoro group significantly lowers the -

Volatility Risks: The resulting esters (particularly methyl or ethyl) are highly volatile (b.p. < 100°C). Standard rotary evaporation protocols often lead to significant product loss.

-

Isotopic Economy: As a deuterated starting material,

-DFPA is high-cost. Protocols must prioritize limiting reagent stoichiometry based on the acid, not the alcohol, and ensure quantitative conversion to avoid difficult separations.

Method Selection Matrix

| Parameter | Acid Chloride Method (Recommended) | Fischer Esterification | Steglich Coupling (DCC/EDC) |

| Mechanism | Activation via Acyl Chloride | Acid-Catalyzed Equilibrium | Carbodiimide Activation |

| Yield Potential | High (>95%) | Moderate (Equilibrium limited) | High (>90%) |

| Purification | Evaporation (Clean) | Aqueous workup required | Urea byproduct removal (Difficult) |

| Suitability | Best for | Poor (Water removal difficult) | Good for complex/fragile alcohols |

| Atom Economy | Excellent | Moderate | Good |

Core Protocol: Oxalyl Chloride Activation

Rationale: This method generates the intermediate acid chloride (

Reagents & Equipment[2][3][4][5][6]

-

Substrate: 3,3,3-Trideuterio-2,2-difluoro-propanoic acid (

-DFPA). -

Reagent: Oxalyl Chloride (2.0 equiv).

-

Catalyst: N,N-Dimethylformamide (DMF) (anhydrous, 1-2 drops).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Alcohol: R-OH (1.1 - 1.5 equiv).

-

Base: Pyridine or Triethylamine (Et3N) (1.2 equiv) - Optional, to scavenge HCl if alcohol is acid-sensitive.

Step-by-Step Methodology

Phase 1: Activation (Acyl Chloride Formation)

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve

-DFPA (1.0 equiv) in anhydrous DCM (0.2 M concentration). -

Catalysis: Add catalytic DMF (1-2 drops). Note: DMF acts as a nucleophilic catalyst to form the Vilsmeier-Haack intermediate.

-

Addition: Cool the solution to 0°C. Add Oxalyl Chloride (2.0 equiv) dropwise via syringe over 10 minutes. Gas evolution (

, -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

QC Check: Aliquot a small sample, quench with methanol, and check via GC-MS (look for methyl ester) to confirm complete activation.

-

-

Concentration (Critical): If the alcohol is valuable or sensitive, carefully concentrate the acid chloride under mild vacuum (do not heat >30°C) to remove excess oxalyl chloride. If the alcohol is robust, proceed directly to Phase 2 in the same pot.

Phase 2: Esterification

-

Cooling: Re-dissolve the residue in fresh DCM (or use the existing solution) and cool to 0°C.

-

Alcohol Addition: Add the target Alcohol (1.2 equiv) mixed with Pyridine (1.5 equiv) dropwise.

-

Why Pyridine? It scavenges the HCl generated, driving the reaction and protecting acid-sensitive functional groups on the alcohol.

-

-

Completion: Stir at RT for 4–12 hours. Monitor by TLC or

-NMR.

Phase 3: Workup for Volatile Esters (Methyl/Ethyl)

-

Do NOT rotovap to dryness.

-

Wash the organic layer with cold 1M HCl (to remove pyridine), then saturated

, then Brine. -

Dry over

.[1] -

Distillation: For methyl/ethyl esters, purify via short-path distillation at atmospheric pressure or slight vacuum. Do not rely on column chromatography as evaporation of fractions will cause product loss.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of DMF-mediated activation and subsequent esterification.

Caption: Activation of d3-DFPA via Oxalyl Chloride/DMF followed by nucleophilic acyl substitution.

Analytical Quality Control (QC)

Due to the fluorinated and deuterated nature, standard NMR requires specific attention.

| Analysis Type | Expected Signal Characteristics | Purpose |

| Singlet/Multiplet around -105 to -115 ppm (vs | Confirm conversion of COOH to COOR. | |

| Silent in the propionyl region. No signals for | Verify deuteration integrity ( | |

| Broad singlet corresponding to the | Direct observation of the isotopic label. | |

| GC-MS | Molecular ion ( | Confirm molecular weight and isotopic pattern.[2] |

Troubleshooting & Critical "Watch-outs"

Issue: Low Yield of Volatile Esters

-

Cause: Product lost during solvent removal.

-

Solution: Use a high-boiling solvent (e.g., Diethyl Ether or MTBE) for extraction, which allows for careful distillation. Alternatively, if the ester b.p. is <100°C, use co-distillation or use the ester solution directly in the next step without isolation if possible.

Issue: Incomplete Activation

-

Cause: Old Oxalyl Chloride or wet DCM.

-

Solution: Ensure vigorous gas evolution upon addition. If no gas is observed, the reagent may be hydrolyzed. Add a fresh drop of DMF.

Issue: Deuterium Scrambling

-

Risk: Low risk under these conditions. However, avoid strongly basic conditions (

) for extended periods, which could theoretically promote exchange at the

References

-

Haufe, G., & Hugenberg, V. (2013).[3] Fluoro-Pummerer rearrangement and analogous reactions.[3] Journal of Fluorine Chemistry, 156, 63-68. Link

-

Rozen, S., Hagooly, A., & Harduf, R. (2001).[4] Synthesis of

-fluorocarboxylic acids and derivatives.[4][3][5][6] Journal of Organic Chemistry, 66(22), 7464-7468. Link -

Wang, Z., et al. (2019).[4][7] Ag-catalyzed decarboxylative fluorination reaction.[4] Journal of the American Chemical Society, 141(14), 5617-5622. Link

-

Sigma-Aldrich. (n.d.). 2,2-Difluoropropionic acid Product Specification. Retrieved October 26, 2025. Link

-

Matrix Scientific. (n.d.). 3,3,3-Trideuterio-2,2-difluoro-propanoic acid.[8] Retrieved October 26, 2025. Link

Sources

- 1. 2,2-Difluoropropionic acid CAS#: 373-96-6 [m.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 5. Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01905A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Ester synthesis by esterification [organic-chemistry.org]

- 8. 3,3,3-Trifluoro-2,2-dimethylpropionic acid synthesis - chemicalbook [chemicalbook.com]

Metabolic stability studies using deuterated 2,2-difluoropropionic acid

Application Note: Metabolic Stability Profiling of Deuterated 2,2-Difluoropropionic Acid

Abstract

This technical guide details the protocol for assessing the metabolic stability of 2,2-difluoropropionic acid (2,2-DFPA) and its deuterated isotopologue, 3,3,3-trideutero-2,2-difluoropropionic acid (

Introduction & Mechanistic Rationale

The Metabolic Challenge

Fluorination is a standard medicinal chemistry tactic to block metabolic sites. In 2,2-DFPA (

The Deuterium Solution (DKIE)

Replacing the C3 hydrogens with deuterium (

-

Hypothesis: If C-H bond cleavage at C3 is the rate-determining step (RDS) in the metabolic clearance of 2,2-DFPA, the deuterated analog (

-DFPA) will exhibit a significantly longer half-life (

Figure 1: Mechanistic pathway illustrating the metabolic soft spot at C3 and the blockade effect of deuteration.

Experimental Design

Materials

-

Test Compounds:

-

Biological System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

-

Cofactors: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

-